molecular formula C8H5ClN2O2S B1322227 Quinoxaline-6-sulfonyl chloride CAS No. 692737-70-5

Quinoxaline-6-sulfonyl chloride

Cat. No. B1322227
CAS RN: 692737-70-5
M. Wt: 228.66 g/mol
InChI Key: LFUMOHGAJQHAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-6-sulfonyl chloride is a chemical compound with the molecular weight of 228.66 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .


Synthesis Analysis

Quinoxaline and its derivatives can be synthesized by adopting green chemistry principles . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of Quinoxaline-6-sulfonyl chloride is defined by the InChI code 1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H . Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Physical And Chemical Properties Analysis

Quinoxaline-6-sulfonyl chloride has a molecular weight of 228.66 . Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Quinoxaline-6-sulfonyl chloride: A Comprehensive Analysis of Scientific Research Applications: Quinoxaline derivatives are a class of N-heterocyclic compounds that have garnered significant interest in various scientific fields due to their diverse biological activities. Quinoxaline-6-sulfonyl chloride, in particular, possesses unique chemical properties that make it a valuable compound in research applications. Below is a detailed analysis of six distinct applications:

Pharmaceutical Synthesis

Quinoxaline derivatives are known for their pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . The sulfonyl chloride group in Quinoxaline-6-sulfonyl chloride can act as an electrophilic center, allowing for nucleophilic substitution reactions that are fundamental in the synthesis of various therapeutic agents .

Catalysis

The compound’s reactivity due to the sulfonyl chloride group makes it a candidate for use in catalysis. It can be utilized in the preparation of other quinoxaline derivatives using phosphate-based heterogeneous catalyst fertilizers .

Antibiotic Development

Quinoxalines are part of the structure of several antibiotics currently on the market, such as Olaquindox and Carbadox . Quinoxaline-6-sulfonyl chloride could potentially be used in the synthesis or modification of these drugs.

Green Chemistry

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . Quinoxaline-6-sulfonyl chloride could be used in environmentally friendly synthetic routes due to its reactivity.

Bioactive Compound Research

Research into bioactive compounds often involves quinoxaline derivatives due to their biological significance . Quinoxaline-6-sulfonyl chloride could be used as a precursor or intermediate in the synthesis of bioactive molecules.

Safety and Hazards

Quinoxaline-6-sulfonyl chloride may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

quinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUMOHGAJQHAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624792
Record name Quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-sulfonyl chloride

CAS RN

692737-70-5
Record name Quinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Quinoxaline-6-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Quinoxaline-6-sulfonyl chloride
Reactant of Route 5
Quinoxaline-6-sulfonyl chloride
Reactant of Route 6
Quinoxaline-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.